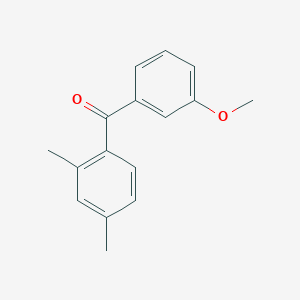

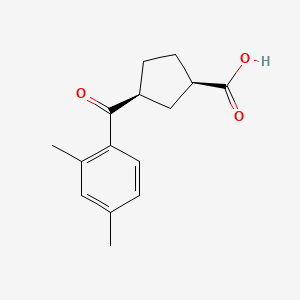

2,4-Dimethyl-3'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound is a light yellow oil .

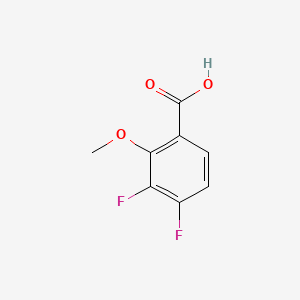

Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-3’-methoxybenzophenone” is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 . This indicates the presence of two methyl groups on the benzene ring and a methoxy group on the phenyl group .Physical And Chemical Properties Analysis

“2,4-Dimethyl-3’-methoxybenzophenone” is a light yellow oil . It has a molecular weight of 240.3 . The InChI code for this compound is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Processes : 2,4-Dimethyl-3'-methoxybenzophenone has been synthesized through various chemical reactions, involving precursors like 2,4-dihydroxybenzophenone and dimethyl sulfate. Different synthesis methods include catalysis by N-Octyldiethanolamine Borate and reactions in solvents like acetone, with variations in temperature and reaction times affecting yield and purity (Li Bin-dong, 2005); (Kong Xian-ming, 2006).

Stability in Chlorinated Water : Studies have explored the stability of various UV filters, including derivatives of 2,4-dimethyl-3'-methoxybenzophenone, in chlorinated water. The research indicated differing stability and the formation of halogenated by-products under specific conditions (N. Negreira et al., 2008).

Use in Advanced Material Synthesis : This compound has been involved in the creation of advanced materials like zinc phthalocyanine, which shows potential for applications in photodynamic therapy due to its properties like high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Environmental and Biological Studies

Environmental Impact Studies : The diffusion of compounds including 2-hydroxy-4-methoxybenzophenone, a related chemical, in various polymers has been examined, providing insights into environmental interactions and behavior of such compounds (O. Cicchetti et al., 1968).

Analytical Methods in Biochemistry : Research has developed analytical methods for determining concentrations of 2-hydroxy-4-methoxybenzophenone and its metabolites in human serum, contributing to understanding its behavior in biological systems (Isuha Tarazona et al., 2013).

Understanding Photosynthesis and Herbicidal Action : Studies on 3,3'-dimethyl-4-methoxybenzophenone (NK-049) have provided insights into its effects on the biosynthesis of photosynthetic pigments in plants, potentially contributing to our understanding of herbicidal mechanisms (Yasuo Fujli et al., 2010).

Water Treatment : Novel adsorption resins functionalized with tertiary amine groups have been synthesized for the removal of benzophenone derivatives from water, demonstrating an environmentally friendly approach to water purification (Xia Zhou et al., 2018).

Endocrine Disrupting Effects and Reproductive Toxicity : Studies have reviewed the potential reproductive toxicity of benzophenone-3, a compound related to 2,4-Dimethyl-3'-methoxybenzophenone, in both humans and animals, addressing concerns about its endocrine-disrupting effects (M. Ghazipura et al., 2017).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYHQFNLSZLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641478 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3'-methoxybenzophenone | |

CAS RN |

750633-70-6 |

Source

|

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)